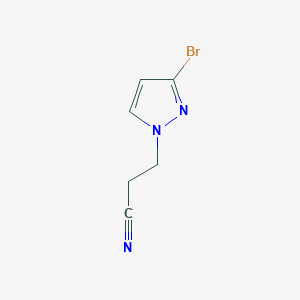

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3. It has a molecular weight of 200.04 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a liquid at room temperature .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Facile Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A study detailed the reaction of a 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural properties (Dawood, Farag, & Ragab, 2004).

Methane C–H Bond Functionalization : Another study explored the use of a copper complex for the insertion of CHCO2Et group into methane's C–H bonds, highlighting a novel application in the field of catalysis and functionalization of alkanes. This research opens up new avenues for utilizing such compounds in environmental and industrial chemistry (Gava et al., 2015).

Coordination Chemistry and Material Science

Selective Extraction of Americium(III) over Europium(III) : Research on pyridylpyrazole-based tetradentate ligands showed their effectiveness in selectively extracting Americium(III) over Europium(III) from solutions. This has significant implications for the field of nuclear waste management and recycling of rare earth metals (Wang et al., 2015).

Heterogenisation of C-Scorpionate FeII Complex on Carbon Materials : This study demonstrated the immobilization of a hydrotris(pyrazol-1-yl)methane iron(II) complex on various carbon materials, which led to improved catalytic performance in the oxidation of cyclohexane. This research contributes to the development of sustainable and efficient catalysts for industrial applications (Martins et al., 2013).

Synthesis of Novel Compounds

Synthesis of Fused Pyrazole Derivatives : The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrates the utility of pyrazole derivatives in creating compounds with potential applications in pharmaceuticals and materials science. This highlights the versatility of pyrazole compounds in organic synthesis (Metwally, Abdelrazek, & Eldaly, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-bromopyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLFRSYRAFGCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide](/img/structure/B2669611.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)

![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)

![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)